molecular formula C20H14BrNO3 B5204695 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B5204695
M. Wt: 396.2 g/mol
InChI Key: ZGCCZJLTGIIXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzo[h]quinoline, which is a heterocyclic compound with a quinoline ring system.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, research has suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It may also inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects
4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have indicated that it can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have indicated that it can inhibit tumor growth in mice. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potential applications in various scientific research fields. It has shown anti-cancer and anti-inflammatory properties, as well as potential use as a fluorescent probe in biological imaging. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research involving 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, research could explore its potential use as a fluorescent probe in biological imaging.

Synthesis Methods

The synthesis of 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the reaction of 6-bromo-3,4-dihydrobenzo[h]quinoline-4-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties, with research indicating that it can induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, with research indicating that it can inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO3/c21-16-8-15-14(11-5-6-17-18(7-11)25-10-24-17)9-19(23)22-20(15)13-4-2-1-3-12(13)16/h1-8,14H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCCZJLTGIIXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one

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